molecular formula C12H9N3O B1624381 6-(1-Pyrazolyl)-2-quinolone CAS No. 102791-46-8

6-(1-Pyrazolyl)-2-quinolone

Cat. No. B1624381
M. Wt: 211.22 g/mol
InChI Key: HFGKTRGWPPAWOL-UHFFFAOYSA-N
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Description



  • 6-(1-Pyrazolyl)-2-quinolone is a heterocyclic compound with a fused pyrazole and quinolone ring system.

  • It belongs to the class of pyrazole derivatives, which have gained attention due to their diverse biological activities.





  • Synthesis Analysis



    • 6-(1-Pyrazolyl)-2-quinolone can be synthesized using various methods, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation reactions.





  • Molecular Structure Analysis



    • The compound consists of a quinolone core fused with a pyrazole ring.

    • The nitrogen atoms in the pyrazole ring play a crucial role in its biological activity.





  • Chemical Reactions Analysis



    • 6-(1-Pyrazolyl)-2-quinolone can participate in various chemical reactions, including substitution, oxidation, and reduction processes.





  • Physical And Chemical Properties Analysis



    • 6-(1-Pyrazolyl)-2-quinolone is a solid with a melting point around 66-70°C.

    • It is weakly basic and can react with both acids and bases.




  • Scientific Research Applications

    Antibacterial Applications

    Quinolones, including compounds like 6-(1-Pyrazolyl)-2-quinolone, act by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and maintenance, making quinolones effective against a wide range of bacterial infections. The development of quinolone resistance, however, is a growing concern, driven by mutations in gyrase and topoisomerase IV, plasmid-mediated resistance, and chromosomal changes affecting drug uptake and efflux (Aldred et al., 2014).

    Antimalarial Activity

    Research on 2-pyrazolyl quinolones has highlighted their potential in antimalarial therapy. These compounds exhibit potent activity against multidrug-resistant strains of malaria parasites, with no cross-resistance observed. The mechanism involves binding to the ubiquinone-reducing Qi site of the parasite's bc1 complex, indicating a promising route for developing new antimalarial drugs (Hong et al., 2018).

    Mechanisms of Action and Resistance

    Quinolones' efficacy stems from their ability to convert bacterial gyrase and topoisomerase IV into toxic enzymes that fragment the bacterial chromosome. Resistance arises through mutations in these enzymes, plasmid-mediated mechanisms, and alterations in drug efflux or uptake. Novel insights into these interactions are critical for designing drugs to combat resistant strains, highlighting the ongoing need for research in this area (Aldred et al., 2014; Naeem et al., 2016).

    Drug Development and Synthesis

    The synthetic versatility of quinolones allows for the creation of novel analogs with enhanced antibacterial activity. Modifications at various positions on the quinolone core structure can yield compounds with improved pharmacokinetic properties and reduced resistance profiles. This area of research is vital for the ongoing development of new antibacterial agents to address the challenge of drug resistance (Naeem et al., 2016).

    Safety And Hazards



    • Information on safety and hazards specific to this compound is not readily available.

    • Always follow proper handling procedures and consult safety data sheets.




  • Future Directions



    • Investigate its potential as a drug candidate, considering its unique structure and biological activities.

    • Explore its applications in treating specific diseases, such as cancers or infections.




    properties

    IUPAC Name

    6-pyrazol-1-yl-1H-quinolin-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H9N3O/c16-12-5-2-9-8-10(3-4-11(9)14-12)15-7-1-6-13-15/h1-8H,(H,14,16)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HFGKTRGWPPAWOL-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CN(N=C1)C2=CC3=C(C=C2)NC(=O)C=C3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H9N3O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50472692
    Record name 6-(1-Pyrazolyl)-2-quinolone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50472692
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    211.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    6-(1-Pyrazolyl)-2-quinolone

    CAS RN

    102791-46-8
    Record name 6-(1-Pyrazolyl)-2-quinolone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50472692
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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